molecular formula C18H16N2OS B2574478 3-allyl-2-(benzylthio)quinazolin-4(3H)-one CAS No. 90852-38-3

3-allyl-2-(benzylthio)quinazolin-4(3H)-one

Cat. No.: B2574478
CAS No.: 90852-38-3
M. Wt: 308.4
InChI Key: ZFWPMFPKWCELRI-UHFFFAOYSA-N
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Description

3-allyl-2-(benzylthio)quinazolin-4(3H)-one: is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis of 3-allyl-2-(benzylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with allyl and benzylthio groups under specific conditions.
  • Common reagents used in the synthesis include allyl bromide, benzylthiol, and base catalysts such as potassium carbonate.
  • The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods:

  • Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Solvents: Dimethylformamide, dichloromethane.

Major Products:

  • Oxidation products may include sulfoxides or sulfones.
  • Reduction products may include the corresponding alcohols or amines.
  • Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • The compound is studied for its potential as a building block in organic synthesis and the development of new materials.

Biology:

  • Research may focus on its biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine:

  • Potential therapeutic applications are explored, particularly in the development of new drugs targeting specific diseases.

Industry:

  • The compound may be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action depends on the specific biological activity being studied. For example, if the compound exhibits anticancer properties, it may target specific enzymes or receptors involved in cell proliferation and apoptosis.
  • Pathways involved may include inhibition of DNA synthesis, disruption of cell signaling pathways, or induction of oxidative stress.

Comparison with Similar Compounds

    2-mercaptoquinazolin-4(3H)-one: Known for its antimicrobial properties.

    3-allyl-2-(methylthio)quinazolin-4(3H)-one: Similar structure but with a methylthio group instead of a benzylthio group.

    3-allyl-2-(phenylthio)quinazolin-4(3H)-one: Contains a phenylthio group, which may alter its biological activity.

Uniqueness:

  • The presence of the benzylthio group in 3-allyl-2-(benzylthio)quinazolin-4(3H)-one may confer unique biological properties compared to its analogs. This can affect its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-benzylsulfanyl-3-prop-2-enylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-12-20-17(21)15-10-6-7-11-16(15)19-18(20)22-13-14-8-4-3-5-9-14/h2-11H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWPMFPKWCELRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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